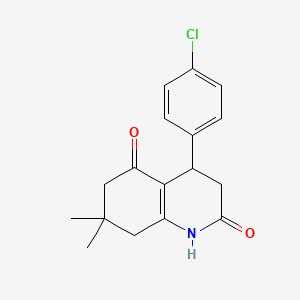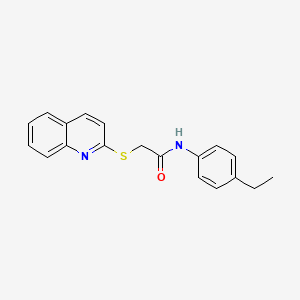
2-methyl-N-(3,4,5-trimethoxybenzyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-(3,4,5-trimethoxybenzyl)propanamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as TMA-2 and belongs to the class of phenethylamine derivatives. TMA-2 has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
作用机制
TMA-2 acts as a partial agonist at serotonin receptor sites, particularly the 5-HT2A receptor. This receptor is involved in various physiological processes, including mood regulation, perception, and cognition. By binding to the 5-HT2A receptor, TMA-2 can modulate these processes and produce various effects.
Biochemical and Physiological Effects:
TMA-2 has been found to produce various biochemical and physiological effects, including altered perception, mood, and cognition. These effects are thought to be mediated by the activation of the 5-HT2A receptor and other neurotransmitter systems. TMA-2 has also been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases.
实验室实验的优点和局限性
TMA-2 has several advantages for use in lab experiments, including its ability to selectively activate the 5-HT2A receptor and its anti-inflammatory effects. However, TMA-2 also has several limitations, including its potential toxicity and the need for specialized expertise in organic chemistry for synthesis.
未来方向
There are several future directions for research on TMA-2, including the development of new drugs based on its anti-inflammatory effects, the study of its potential therapeutic applications in depression and anxiety disorders, and the investigation of its potential toxicity and adverse effects on human health. Additionally, further research is needed to elucidate the exact mechanisms underlying TMA-2's effects on the brain and other physiological systems.
In conclusion, TMA-2 is a promising compound for scientific research due to its potential applications in various fields. Its selective activation of the 5-HT2A receptor and anti-inflammatory effects make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its effects on human health and to develop safer synthesis methods.
合成方法
TMA-2 can be synthesized using various methods, including the reduction of 3,4,5-trimethoxybenzylcyanide with lithium aluminum hydride or sodium borohydride. Another method involves the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane, followed by reduction with lithium aluminum hydride. The synthesis of TMA-2 requires expertise in organic chemistry and should only be performed by trained professionals.
科学研究应用
TMA-2 has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and toxicology. In neuroscience, TMA-2 has been found to exhibit serotonin receptor agonist activity, which may have implications for the treatment of depression and anxiety disorders. In pharmacology, TMA-2 has been shown to have anti-inflammatory effects, making it a promising candidate for the development of new drugs. In toxicology, TMA-2 has been studied for its potential toxicity and adverse effects on human health.
属性
IUPAC Name |
2-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-9(2)14(16)15-8-10-6-11(17-3)13(19-5)12(7-10)18-4/h6-7,9H,8H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDAELNKIBIHGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5147437.png)
![N-[5-(1-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5147443.png)
![methyl 2-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B5147451.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5147457.png)
![5-cyclopropyl-N-(2-furylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5147461.png)

![1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinol](/img/structure/B5147480.png)
![2-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5147488.png)
![{1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol](/img/structure/B5147504.png)
